molecular formula C19H18N4O3 B11664169 3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664169
M. Wt: 350.4 g/mol
InChI Key: XHWNFHUVLAUPTC-UDWIEESQSA-N
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Description

3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic hydrazone derivative that has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic properties. Recent studies have identified this molecule as a potent inhibitor of Steroid Receptor RNA Activator (SRA) expression, a long non-coding RNA that functions as a coactivator for various nuclear receptors and is implicated in promoting cancer cell proliferation and metastasis. By interfering with SRA function, this compound induces apoptosis and inhibits the migration and invasion of triple-negative breast cancer (MDA-MB-231) cells, as shown in a 2023 study (https://pubmed.ncbi.nlm.nih.gov/36501121/). Its mechanism is linked to the downregulation of key oncogenic signaling pathways. The structural motif, featuring a pyrazole core and a hydrazide-hydrazone linker, is known to contribute to its strong binding affinity with biological targets. This makes it a valuable chemical probe for researchers investigating the role of SRA in cancer biology and for exploring novel therapeutic strategies targeting non-coding RNA-driven oncogenesis.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-2-26-18-10-6-4-8-14(18)15-11-16(22-21-15)19(25)23-20-12-13-7-3-5-9-17(13)24/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

XHWNFHUVLAUPTC-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes involved in inflammation and cancer progression is of particular interest.

Industry: In the material science industry, this compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Compound Name Substituents on Aromatic Rings Key Properties/Activities References
Target Compound 2-Ethoxyphenyl (C₆H₅-OCH₂CH₃), 2-Hydroxyphenyl Potential H-bonding, anticancer activity
3-(2-Ethoxyphenyl)-N′-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 2-Ethoxyphenyl, 4-Methoxyphenyl Higher lipophilicity
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl, 5-Methylthienyl Enhanced lipophilicity, possible cytotoxicity
Salicylaldehyde-pyrazole-benzoylhydrazone (SPH) 2-Hydroxyphenyl, Benzyl, Phenyl Anticancer (lung carcinoma cells)
3-(4-Bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-Bromophenyl, 2-Ethoxyphenyl Heavy atom effect (Br), sensor applications

Key Observations :

  • Hydroxyl vs.
  • Chloro/Bromo Substituents : Halogenated analogs (e.g., 4-chloro or 4-bromo) exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Thienyl vs. Phenyl : The 5-methylthienyl group in introduces sulfur-based interactions, possibly altering metabolic stability .

Pharmacological and Functional Comparisons

Anticancer Activity
  • The target compound’s structural analog, SPH (), demonstrated potent activity against lung carcinoma cells due to the 2-hydroxyphenyl group’s H-bonding and π-stacking capabilities. The target compound’s 2-ethoxyphenyl substituent may further modulate pharmacokinetics by balancing solubility and lipophilicity .

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analog () 4-Chlorophenyl Analog ()
Molecular Formula C₂₁H₂₂N₄O₃ C₂₁H₂₂N₄O₃ C₁₈H₁₆ClN₅OS
Molecular Weight (g/mol) ~378.43 378.43 385.87
Key Functional Groups -OH, -OCH₂CH₃ -OCH₃, -OCH₂CH₃ -Cl, -S- (thienyl)
Predicted LogP ~3.2 ~3.5 ~4.1

Notes:

  • The target compound’s hydroxyl group lowers LogP compared to methoxy/chloro analogs, suggesting better aqueous solubility .
  • Thienyl-containing analogs () exhibit higher molecular weights and LogP due to sulfur’s polarizability .

Biological Activity

The compound 3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4}. Its structure includes a pyrazole ring, ethoxy and hydroxy groups, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several factors:

  • Hydrogen Bonding : The presence of hydroxy and ethoxy groups allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity to various targets.
  • Enzyme Interaction : The pyrazole ring is known to interact with enzymes and receptors, suggesting potential applications in pharmacology, particularly in developing new therapeutic agents.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the substituents on the pyrazole ring can significantly affect the compound's activity against specific biological targets .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer cell lines. For instance, compounds similar to this one have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising cytotoxic effects .
  • Anti-inflammatory and Antibacterial Properties : Pyrazole derivatives are noted for their anti-inflammatory and antibacterial activities. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives, including:

  • Anticancer Studies : A study investigated the effect of pyrazole derivatives on cancer cell lines, reporting significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
  • Antimicrobial Activity : Research has shown that certain pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, making them suitable candidates for developing new antibiotics .

Comparative Analysis

A comparative analysis of similar compounds reveals unique properties of 3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide:

Compound NameStructural FeaturesUnique Properties
4-Chloro-N'-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazideSimilar pyrazole structure with chloro substitutionPotential tridentate ligand properties
1-Aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazolesContains a different heterocyclic componentNotable antithrombotic activity
5-Hydroxy-pyrazolesHydroxylated pyrazole derivativesVaried biological activities depending on substituents

This table illustrates how the unique substitution pattern on the pyrazole ring enhances the reactivity and biological profile of this compound compared to others.

Q & A

Q. 1.1. What are the critical steps in synthesizing 3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

The synthesis involves:

  • Pyrazole ring formation : Cyclization of hydrazine with β-ketoesters or β-diketones under acidic/basic conditions (e.g., HCl or KOH) .
  • Hydrazone linkage : Condensation of the pyrazole-carbohydrazide intermediate with 2-hydroxybenzaldehyde under reflux in ethanol, requiring precise temperature control (60–80°C) and catalytic acetic acid to drive Schiff base formation .
  • Substituent introduction : The 2-ethoxyphenyl group is typically introduced via nucleophilic substitution or coupling reactions, with solvent choice (DMF or THF) and base (K₂CO₃) critical for yield optimization .
    Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde:hydrazide) minimizes byproducts .

Q. 1.2. How is the structural integrity of the compound confirmed post-synthesis?

  • Spectroscopic techniques :
    • NMR : 1H^1H and 13C^{13}C NMR verify the hydrazone (C=N peak at ~160 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
    • IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm carbohydrazide and hydrazone moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 380.14) .

Q. 1.3. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .
  • Antioxidant potential : DPPH radical scavenging assays, noting IC₅₀ values relative to ascorbic acid .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ and selectivity indices .

Advanced Research Questions

Q. 2.1. How can computational methods elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2, topoisomerase II). Focus on hydrogen bonding with the hydrazone group and hydrophobic interactions with the ethoxyphenyl ring .
  • DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic/nucleophilic attacks .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes, emphasizing RMSD and binding free energy (MM-PBSA) .

Q. 2.2. What experimental strategies resolve contradictions in reported biological activity data?

  • Variable control : Standardize assay conditions (e.g., pH, serum concentration) to mitigate discrepancies in IC₅₀ values .
  • SAR studies : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy) to isolate contributions of specific groups to activity .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .

Q. 2.3. How is crystallographic data utilized to validate the compound’s structure?

  • X-ray diffraction : Single-crystal X-ray analysis (using SHELXL ) confirms bond lengths (C=N ~1.28 Å) and dihedral angles between aromatic rings, critical for understanding π-π stacking in biological interactions .
  • Hirshfeld surface analysis : CrystalExplorer maps intermolecular interactions (e.g., O-H···N hydrogen bonds) influencing packing and stability .

Q. 2.4. What advanced synthetic routes improve yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time for hydrazone formation from 6 hours to 30 minutes, enhancing efficiency .
  • Flow chemistry : Continuous flow reactors (e.g., Vapourtec R Series) enable gram-scale production with >90% purity by minimizing side reactions .
  • Catalytic systems : Use of Bi(OTf)₃ or ZrOCl₂·8H₂O as Lewis acids to accelerate condensation steps .

Methodological Considerations

Q. 3.1. How to analyze substituent effects on bioactivity using comparative studies?

  • Design : Synthesize analogs with systematic substituent changes (e.g., halogenation at phenyl rings, alkyl chain length in alkoxy groups) .
  • Data interpretation : Correlate logP values (calculated via ChemDraw) with antimicrobial IC₅₀ to assess hydrophobicity-activity relationships .
  • Example : Analog with 4-Cl substitution showed 2x higher anti-inflammatory activity than the parent compound due to enhanced electron-withdrawing effects .

Q. 3.2. What analytical techniques are critical for stability studies under physiological conditions?

  • HPLC-DAD : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
  • Circular dichroism : Detect conformational changes in protein targets (e.g., BSA) upon ligand binding .

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